![molecular formula C25H27N5O2S3 B2466008 N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-48-4](/img/structure/B2466008.png)
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound appears to contain several functional groups including an indole ring, a thiadiazole ring, and an amide group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound contains several reactive sites. For example, the amide group could participate in hydrolysis or condensation reactions . The thiadiazole ring might also undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory and Analgesic Properties : Compounds containing 1,3,4-thiadiazole, a core structural component of the chemical , have shown promising anti-inflammatory and analgesic activities. These properties were identified in a variety of newly synthesized compounds, which could be potential leads for further medicinal development (Bhati & Kumar, 2008).
- Non-Ulcerogenic Derivatives : In the realm of non-steroidal anti-inflammatory drugs (NSAIDs), there's a focus on developing derivatives that do not cause gastrointestinal toxicities. Some newly synthesized indomethacin analogs with structural similarities to the compound have demonstrated significant anti-inflammatory effects without causing such side effects (Bhandari et al., 2010).
Quality Control and Synthesis Methods
- Quality Control for Anticonvulsants : Quality control methods for derivatives of 1,3,4-thiadiazole, a structural element of the compound, have been developed. These methods are crucial for ensuring the purity and efficacy of potential anticonvulsant medications (Sych et al., 2018).
- Antimicrobial Study of Derivatives : Derivatives of 1,3,4-thiadiazole have been synthesized and studied for their potential antimicrobial properties. These studies contribute to the understanding of how structural variations in such compounds can influence their biological activity (Ameen & Qasir, 2017).
Anticancer Potential
- Investigation as Anticancer Agents : Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Some compounds in this category have shown promising results against specific cancer cell lines, indicating potential therapeutic applications (Çevik et al., 2020).
Other Applications
- Glutaminase Inhibitors in Cancer Therapy : Some derivatives structurally related to the compound have been synthesized and evaluated as inhibitors of glutaminase, an enzyme relevant in cancer metabolism. These studies are part of efforts to develop new cancer therapies (Shukla et al., 2012).
- Fungicidal Activity : Derivatives of 1,3,4-thiadiazole have also been explored for their fungicidal properties, with some showing efficacy against agricultural pathogens. This suggests potential applications in protecting crops from fungal diseases (Chen et al., 2000).
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S3/c1-4-33-25-29-28-24(35-25)27-22(31)15-34-21-14-30(20-8-6-5-7-19(20)21)10-9-26-23(32)18-12-16(2)11-17(3)13-18/h5-8,11-14H,4,9-10,15H2,1-3H3,(H,26,32)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFXWFASFLTJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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